5-Methoxy-2-nitrobenzoic acid
Overview
Description
5-Methoxy-2-nitrobenzoic acid is a substituted 2-nitrobenzoic acid. It is known for its role as a microbial degradation metabolite of cypermethrin, a synthetic pyrethroid pesticide . The compound has a molecular formula of C8H7NO5 and a molecular weight of 197.14 g/mol . It appears as a white to light brown crystalline powder .
Scientific Research Applications
5-Methoxy-2-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
Target of Action
5-Methoxy-2-nitrobenzoic acid is a substituted 2-nitrobenzoic acid . It has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide . This suggests that it may interact with the same targets as cypermethrin, which primarily affects the nervous system .
Mode of Action
Given its structural similarity to cypermethrin, it may interact with voltage-gated sodium channels in neurons, leading to hyperexcitation and eventual paralysis .
Biochemical Pathways
Cypermethrin is known to affect the nervous system by prolonging sodium channel activation .
Pharmacokinetics
Its lipophilicity (log po/w) is 101, suggesting it may have good membrane permeability . Its water solubility is 1.54 mg/ml, indicating it may have reasonable bioavailability .
Result of Action
It has been used in the synthesis of cathepsin s inhibitors with antitumor applications . This suggests it may have potential therapeutic effects in cancer treatment.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability could be affected by temperature and pH . Furthermore, its efficacy may be influenced by the presence of other compounds in the environment .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxy-2-nitrobenzoic acid can be synthesized through the nitration of methyl benzoate followed by hydrolysis. The nitration involves the use of nitric acid or a mixture of nitric and sulfuric acids . The hydrolysis of the resulting methyl 5-methoxy-2-nitrobenzoate is carried out using sodium hydroxide in water, followed by acidification with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: Catalytic reduction of the nitro group to form 5-methoxyantranilic acid.
Substitution: Formation of N-phenylethyl-2-nitrobenzamides through substitution reactions.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Reagents like phenylethylamine and appropriate solvents are used under controlled conditions.
Major Products:
Reduction: 5-Methoxyantranilic acid.
Substitution: Various N-phenylethyl-2-nitrobenzamides.
Comparison with Similar Compounds
- 2-Hydroxy-5-nitrobenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 2-Iodoxybenzoic acid
- 2-Hydroxy-4-nitrobenzoic acid
Comparison: 5-Methoxy-2-nitrobenzoic acid is unique due to its methoxy and nitro substituents on the benzene ring, which confer specific chemical properties and reactivity. Compared to similar compounds, it has distinct applications in the synthesis of neuroprotective agents and substituted benzamides .
Properties
IUPAC Name |
5-methoxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URADKXVAIGMTEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320805 | |
Record name | 5-Methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-69-5 | |
Record name | 5-Methoxy-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1882-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 364656 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1882-69-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Methoxy-2-nitrobenzoic acid in organic synthesis?
A1: this compound serves as a valuable starting material in organic synthesis, particularly in the production of pharmaceuticals and natural product derivatives. For instance, it is a key precursor in the synthesis of Betrixaban [], a factor Xa inhibitor used as an anticoagulant. Additionally, it serves as a starting point for the synthesis of Dictyoquinazol A, B, and C [], compounds found in the mushroom Dictyophora indusiata that exhibit neuroprotective properties.
Q2: Can you elaborate on the synthetic route employed to obtain Betrixaban from this compound?
A2: A facile method for synthesizing Betrixaban from this compound involves a series of steps: reduction of the nitro group, acylation, chlorination, another acylation, and finally, the formation of the amidine group []. Notably, this method successfully avoids a dechlorinated impurity and utilizes tetrahydrofuran as a recyclable solvent throughout the four steps, contributing to its suitability for large-scale production.
Q3: Are there any other notable applications of this compound in the synthesis of bioactive compounds?
A3: Beyond Betrixaban, this compound acts as the foundation for creating Dictyoquinazol A, B, and C. The total synthesis of Dictyoquinazol A from this starting material involves six steps and achieves a 36% overall yield []. Subsequently, Dictyoquinazol A can be further modified to obtain its derivatives, Dictyoquinazol B and C.
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